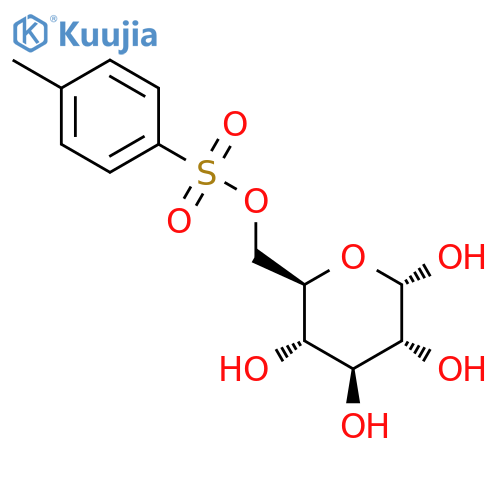

Cas no 26391-80-0 (alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate))

alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) 化学的及び物理的性質

名前と識別子

-

- alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate)

- α-D-Glucopyranose, 6-(4-methylbenzenesulfonate)

-

- インチ: 1S/C13H18O8S/c1-7-2-4-8(5-3-7)22(18,19)20-6-9-10(14)11(15)12(16)13(17)21-9/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12-,13+/m1/s1

- InChIKey: LSHLRMMRZJLPQY-LBELIVKGSA-N

- ほほえんだ: O[C@H]1O[C@H](COS(C2=CC=C(C)C=C2)(=O)=O)[C@@H](O)[C@H](O)[C@H]1O

じっけんとくせい

- 密度みつど: 1.552±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 104-105 ºC

- ようかいど: 微溶性(5.3 g/l)(25ºC)、

alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Biosynth | MT44538-500 mg |

6-O-Tosyl-D-glucopyranose |

26391-80-0 | 500MG |

$1,375.00 | 2023-01-03 | ||

| Biosynth | MT44538-2000 mg |

6-O-Tosyl-D-glucopyranose |

26391-80-0 | 2g |

$3,740.00 | 2023-01-03 | ||

| Biosynth | MT44538-1000 mg |

6-O-Tosyl-D-glucopyranose |

26391-80-0 | 1g |

$2,200.00 | 2023-01-03 | ||

| Biosynth | MT44538-250 mg |

6-O-Tosyl-D-glucopyranose |

26391-80-0 | 250MG |

$825.00 | 2023-01-03 |

alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) 関連文献

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838

-

Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885

-

Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate)に関する追加情報

Alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) and Its Significance in Modern Chemical Research

The compound with the CAS number 26391-80-0, known as alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate), represents a fascinating intersection of carbohydrate chemistry and pharmaceutical innovation. This glycoside derivative has garnered significant attention in recent years due to its unique structural properties and potential applications in drug development, diagnostics, and material science. The synthesis and characterization of such compounds are pivotal in advancing our understanding of glycosylation processes, which are fundamental to numerous biological pathways.

In the realm of chemical biology, the study of carbohydrates has opened new avenues for therapeutic interventions. The< strong>alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) molecule, with its well-defined stereochemistry and functional groups, serves as an excellent scaffold for designing novel glycosidic bonds. These bonds are crucial in the development of enzyme inhibitors, which can modulate various metabolic pathways. Recent research has highlighted the importance of such inhibitors in treating metabolic disorders, infectious diseases, and even certain types of cancer.

The< strong>6-(4-methylbenzenesulfonate) moiety in this compound adds an additional layer of functionality, making it a versatile intermediate for further chemical modifications. This group is particularly useful in pharmaceutical applications due to its ability to enhance solubility and stability of bioactive molecules. For instance, derivatives of this compound have been explored as prodrugs, where the sulfonate group can be metabolically cleaved to release the active pharmaceutical ingredient at the target site.

Advances in synthetic methodologies have enabled the efficient preparation of< strong>alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate), allowing researchers to explore its potential in various fields. One notable approach involves the use of enzymatic glycosylation techniques, which offer high selectivity and mild reaction conditions. These methods align well with green chemistry principles, reducing waste and energy consumption while improving yield and purity.

The applications of< strong>alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) extend beyond pharmaceuticals into the realm of materials science. Its ability to form stable complexes with other molecules makes it a promising candidate for developing novel polymers and coatings. These materials could find use in biomedical devices, where biocompatibility and stability are paramount. Additionally, the compound's interactions with metal ions have been studied for potential applications in catalysis and sensing technologies.

In recent years, computational chemistry has played a pivotal role in understanding the behavior of complex molecules like< strong>alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate). Molecular dynamics simulations and quantum mechanical calculations have provided insights into its structural dynamics and reactivity. These computational approaches are essential for predicting how the compound will behave in different environments, aiding in the design of more effective synthetic routes and applications.

The< strong>CAS number 26391-80-0 serves as a unique identifier for this compound, facilitating its use in scientific literature and patent filings. Researchers worldwide rely on such identifiers to ensure reproducibility and consistency in their experiments. The detailed characterization of this compound, including its spectroscopic data and thermal properties, is available in databases such as PubChem and Reaxys, making it accessible to a broad scientific community.

The future prospects for< strong>alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate) are vast. Ongoing research is exploring its potential as a building block for more complex glycosides with tailored functionalities. Additionally, its role in developing novel biomaterials is being investigated, with applications ranging from drug delivery systems to tissue engineering scaffolds. As our understanding of carbohydrate chemistry continues to evolve, compounds like this are poised to play a central role in next-generation therapeutics and materials.

26391-80-0 (alpha-D-Glucopyranose 6-(4-methylbenzenesulfonate)) 関連製品

- 1344366-42-2(3-Methyl-1-((4-methylthiazol-5-yl)methyl)piperidin-4-amine)

- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)

- 60828-38-8(Ru(phen)(bpy)2(PF6)2)

- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)

- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

- 330189-80-5(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)

- 1897525-43-7(2-(tert-butoxy)methylazetidine)

- 1485818-01-6(2-(dimethylamino)-3-methylbutanoic acid hydrobromide)

- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)

- 712355-03-8(1-ETHYL-4-METHYLPYRIDINIUM BIS(TRIFLUOROMETHYLSULFONYL)IMIDE)